molecular formula C14H19Cl3N2O2 B4087727 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

Cat. No. B4087727
M. Wt: 353.7 g/mol
InChI Key: XCYIPVMZFKEYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the family of amide herbicides and is primarily used as a selective herbicide in agriculture. However, recent research has revealed its potential as a tool for scientific investigation.

Mechanism of Action

DPA acts by inhibiting the biosynthesis of auxins, which are essential plant hormones that regulate plant growth and development. DPA specifically inhibits the enzyme tryptophan aminotransferase, which is responsible for the biosynthesis of indole-3-acetic acid (IAA), a type of auxin. The inhibition of IAA biosynthesis leads to stunted growth and death of broadleaf weeds.
Biochemical and Physiological Effects:
Apart from its applications in plant physiology, DPA has also been studied for its effects on various biochemical and physiological processes. DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. DPA has also been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPA in lab experiments is its selectivity towards broadleaf weeds. This property of DPA allows researchers to study the effects of auxins on plant growth and development without interference from other plant species. However, DPA is also known to have some toxic effects on non-target organisms, such as fish and aquatic invertebrates. Therefore, caution must be exercised while using DPA in experiments.

Future Directions

The potential applications of DPA in various scientific fields are vast, and several areas of research are currently being explored. One of the areas of research is the development of new herbicides based on the structure of DPA. Researchers are also investigating the potential of DPA as an anti-cancer agent and exploring its effects on other physiological processes. The use of DPA in combination with other compounds is also being investigated to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, or DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DPA is relatively simple, and its selectivity towards broadleaf weeds makes it an attractive compound for research purposes. The potential applications of DPA in various scientific fields are vast, and several areas of research are currently being explored.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DPA is in the study of plant physiology. DPA is a selective herbicide that inhibits the growth of broadleaf weeds by disrupting their hormonal balance. This property of DPA has been exploited to study the role of hormones in plant growth and development.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2.ClH/c15-11-3-4-13(12(16)9-11)20-10-14(19)17-5-8-18-6-1-2-7-18;/h3-4,9H,1-2,5-8,10H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIPVMZFKEYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-phenoxy)-N-(2-pyrrolidin-1-yl-ethyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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